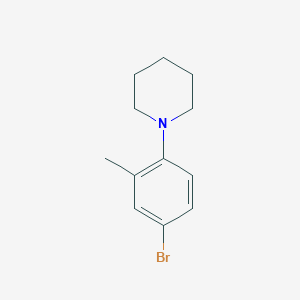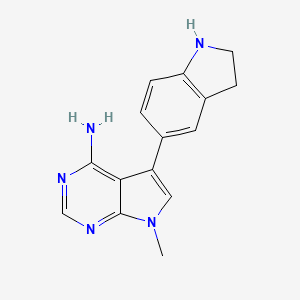
6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine (6A7IMD) is a purine nucleoside analog that is widely used in research laboratories for a variety of purposes. It is a synthetic compound that has been used in many biochemical and physiological studies, as well as in drug design and development. 6A7IMD has a wide range of applications, from the study of DNA and RNA metabolism to the development of new drugs. In
科学的研究の応用
6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% has been used in a variety of scientific research applications. It has been used to study the metabolism of DNA and RNA, as well as the mechanism of action of enzymes involved in the process. It has also been used in drug design and development, as it can be used to study the binding of drugs to target molecules. In addition, 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% has been used to study the structure and function of proteins, as well as the effects of various drugs on cells.
作用機序
The mechanism of action of 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% is not fully understood. It is thought to interact with the DNA and RNA molecules, as well as enzymes involved in their metabolism. It is also thought to bind to target molecules, such as proteins, and to inhibit or activate their activity. In addition, it may also interact with other molecules, such as hormones, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% are not fully understood. It has been shown to inhibit the activity of enzymes involved in the metabolism of DNA and RNA, as well as to inhibit the binding of drugs to target molecules. In addition, it has been shown to inhibit the activity of hormones, such as insulin, and to affect the activity of certain proteins.
実験室実験の利点と制限
6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% has several advantages for laboratory experiments. It is a synthetic compound that is easy to synthesize and can be stored for long periods of time. It is also relatively inexpensive, making it an attractive option for research laboratories. However, it is important to note that 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% can be toxic in high concentrations, so it should be used with caution. In addition, its mechanism of action is not fully understood, so it is important to consider the potential risks before using it in experiments.
将来の方向性
There are several potential future directions for 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% research. One possible direction is to further study its mechanism of action, in order to better understand how it interacts with DNA and RNA molecules, enzymes, and other molecules. Another direction is to study its effects on cells and tissues, in order to better understand its potential therapeutic applications. Additionally, further research could be conducted to develop new methods of synthesizing 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% and to improve its stability and shelf life. Finally, it may be possible to develop new drugs based on 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95%, or to use it as a starting point for drug design and development.
合成法
6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95% is synthesized from 5-indolyl-6-amino-9-methyl-7-deazapurine (5IMD) using a modified procedure developed by Wang et al. (2003). The synthesis involves the reaction of 5-indolyl-7-deazapurine with 2-chloro-6-methoxy-9-methyl-1,7-dihydro-7-deazapurine in the presence of a base, such as NaOH, to form 6-Amino-7-(5-indolinyl)-9-methyl-7-deazapurine; 95%. The reaction is carried out at room temperature and is complete within 24 hours.
特性
IUPAC Name |
5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-20-7-11(13-14(16)18-8-19-15(13)20)9-2-3-12-10(6-9)4-5-17-12/h2-3,6-8,17H,4-5H2,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRNQXFFWARLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)NCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

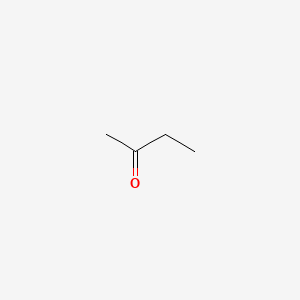
![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)
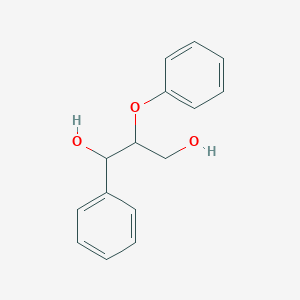
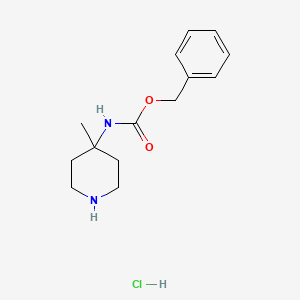

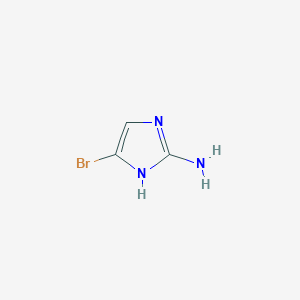
![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)
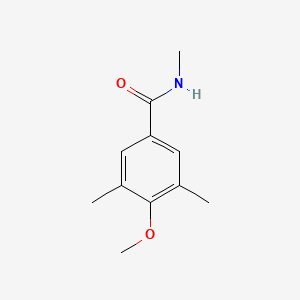
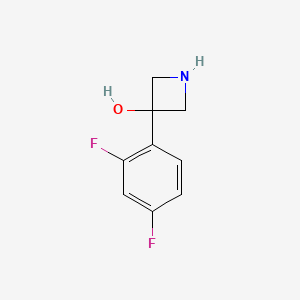
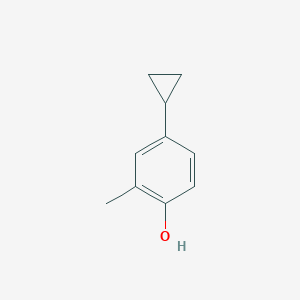

![2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid](/img/structure/B6335177.png)
